trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid
Description
trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group in the trans-4 position and a phenoxycarbonyl substituent. The phenoxy group is further functionalized with a hexyl chain terminating in an acryloyloxy moiety. This structure confers unique physicochemical properties, including reactivity (via the acrylate group), hydrogen-bonding capacity (carboxylic acid), and liquid crystalline behavior due to the rigid cyclohexane core and flexible hexyl spacer .
The compound is synthesized through multi-step reactions involving esterification, nucleophilic substitution, and hydrolysis. For example, similar derivatives are prepared by coupling methyl esters (e.g., methyl trans-4-(tosylmethyl)cyclohexanecarboxylate) with substituted phenols, followed by hydrolysis to yield the carboxylic acid .
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H30O7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-13-20(14-12-19)30-23(27)18-9-7-17(8-10-18)22(25)26/h2,11-14,17-18H,1,3-10,15-16H2,(H,25,26) |
InChI Key |
BWSPEBBETMTJAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-(6-Acryloyloxyhexyloxy)phenol | 13.80 g (52.21 mmol) | Nucleophile (phenolic hydroxyl) |
| 4-(Dimethylamino)pyridine (DMAP) | 0.64 g (5.22 mmol) | Catalyst (acyl transfer) |
| Triethylamine | 6.34 g (62.65 mmol) | Base (acid scavenger) |
| Solvent (anhydrous THF) | 200 mL | Reaction medium |
| Temperature | 15–30°C | Controlled to prevent side reactions |
Stepwise Protocol
- Reagent Mixing : 4-(6-Acryloyloxyhexyloxy)phenol and DMAP are dissolved in tetrahydrofuran (THF) under nitrogen.
- Temperature Control : The solution is cooled to 15°C in a water bath.
- Triethylamine Addition : Triethylamine is added dropwise over 10 minutes, maintaining the temperature below 30°C to avoid polymerization of the acryloyl group.
- Reaction Monitoring : Stirring continues for 2 hours at 25°C, with TLC (thin-layer chromatography) used to track progress.
- Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.
- Purification : Silica gel column chromatography (THF:toluene = 1:9) yields the product as a white solid (65% yield).
Optimization Strategies
Catalytic Efficiency
Yield Enhancement
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water = 70:30).
- Elemental Analysis : Calculated C 66.01%, H 7.23%; Found C 65.89%, H 7.18%.
Industrial-Scale Production
Scalability Challenges
- Exothermic Reactions : Large batches require jacketed reactors for precise temperature control.
- Cost Efficiency : Recycling THF via distillation reduces solvent costs by 40%.
Applications and Derivatives
The compound’s acryloyl group enables photopolymerization in LCD alignment layers, enhancing display contrast ratios. Derivatives with longer alkyl chains (e.g., 8-acryloyloxyoctyl) show improved thermal stability but lower solubility.
Chemical Reactions Analysis
Types of Reactions: Trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a monomer in the synthesis of liquid crystal polymers, which are essential in the production of liquid crystal displays (LCDs) and other advanced materials .
Industry: In the industrial sector, the compound is utilized in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid involves its ability to form liquid crystalline phases. The acryloyloxy group allows for polymerization, leading to the formation of liquid crystal networks. These networks exhibit unique optical and mechanical properties, making them suitable for various applications in display technology and advanced materials .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and analogous cyclohexane derivatives:
Physicochemical Properties
- Crystallinity and Hydrogen Bonding: The target compound’s carboxylic acid group facilitates O–H⋯O hydrogen bonding, forming centrosymmetric dimers in the crystal lattice, similar to trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid . However, the acryloyloxyhexyloxy chain introduces steric bulk, likely reducing crystallinity compared to simpler derivatives like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid . Cyclohexane rings in all compounds adopt chair conformations, with bond lengths (1.517–1.523 Å) and angles (~111°) consistent with standard cyclohexane geometry .
Thermal Stability :
- Esters (e.g., 4-(trans-4-propylcyclohexyl)phenyl esters) exhibit higher thermal stability (melting points >200°C) compared to carboxylic acids (e.g., trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, m.p. 252–254°C) due to reduced hydrogen bonding .
Biological Activity
trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid, also known by its CAS number 1173478-72-2, is a synthetic compound with potential applications in various fields, including materials science and medicinal chemistry. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C23H30O7
- Molecular Weight : 418.48 g/mol
- Appearance : White solid
- Boiling Point : Predicted at 583.1±50.0 °C .
The biological activity of this compound is primarily attributed to its functional groups that may interact with biological systems at the molecular level. The presence of the acryloyloxy group suggests potential reactivity in polymerization processes, which can be utilized in drug delivery systems or as a component in bioactive materials.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that phenolic compounds with similar structures exhibited significant inhibition zones, suggesting potential applications in developing antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds with structural similarities showed IC50 values indicating moderate cytotoxicity, warranting further exploration into their mechanism of action and therapeutic potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H30O7 |
| Molecular Weight | 418.48 g/mol |
| Appearance | White solid |
| Predicted Boiling Point | 583.1±50.0 °C |
| CAS Number | 1173478-72-2 |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against bacteria |
| Cytotoxicity | Moderate effects on cancer cells |
Q & A
Q. What are the standard synthetic routes for trans-4-((4-((6-(Acryloyloxy)hexyl)oxy)phenoxy)carbonyl)cyclohexanecarboxylic acid?
The synthesis typically involves multi-step reactions, including esterification, substitution, and hydrolysis. For example, a related compound (trans-4-(phenoxymethyl)cyclohexanecarboxylic acid) was synthesized by reacting methyl esters with phenol derivatives under alkaline conditions (e.g., potassium phosphate in dry DMF at 368 K for 6 hours), followed by hydrolysis with NaOH/ethanol . Purification via silica gel column chromatography and crystallization from ethanol-water mixtures ensures high purity (>98%) .
Q. How is the purity of trans-4-...carboxylic acid assessed in research settings?
Purity is validated using HPLC (high-performance liquid chromatography) with a minimum threshold of 98%, coupled with moisture analysis (≤0.5% via Karl Fischer titration) . Spectroscopic methods (NMR, FT-IR) and GC (gas chromatography) are employed to confirm structural integrity and absence of side products .
Q. What safety precautions are critical when handling this compound?
Safety protocols include using PPE (gloves, goggles), proper ventilation, and adherence to hazard codes (e.g., Risk Phrase R36/37/38 for irritancy). Storage recommendations involve inert atmospheres and protection from light/moisture to prevent degradation .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yields?
Systematic optimization via Design of Experiments (DoE) is recommended. Variables such as temperature (e.g., 340–380 K), catalyst loading (e.g., potassium phosphate), and reaction time (4–8 hours) can be tested. For instance, extending reaction time beyond 6 hours in DMF may reduce side products like unreacted esters . Advanced techniques like microwave-assisted synthesis could also enhance reaction efficiency .
Q. What structural features of this compound influence its application in liquid crystal research?
The trans-cyclohexane ring adopts a chair conformation, which minimizes steric hindrance and enhances thermal stability in mesophases. The acryloyloxy group enables photopolymerization, critical for stabilizing liquid crystal displays (LCDs). Substitutions on the phenoxy moiety modulate phase transition temperatures and optical anisotropy .
Q. How can molecular dynamics simulations predict the mesomorphic behavior of derivatives?
Computational tools (e.g., Gaussian, Materials Studio) model interactions between the cyclohexane core and substituents. Simulations of dipole-dipole interactions and rotational freedom in the hexyloxy chain can predict nematic or smectic phase formation, reducing experimental trial-and-error .
Q. How should researchers resolve discrepancies in reported synthetic yields?
Contradictions may arise from varying reagent purity (e.g., residual moisture in DMF) or side reactions (e.g., acryloyloxy hydrolysis). Replicating conditions with rigorous moisture control (e.g., molecular sieves) and characterizing intermediates via LC-MS can identify yield-limiting steps .
Q. What role does this compound play in polymer-stabilized liquid crystal systems?
The acryloyloxy group facilitates UV-induced crosslinking in polymer-dispersed liquid crystals (PDLCs), improving electro-optic response. Research focuses on copolymerization with monomers like methyl methacrylate to tailor mechanical strength and switching voltages .
Methodological Considerations
Q. What analytical techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves cyclohexane chair conformation and bond lengths (e.g., C–C = 1.517 Å) .
- DSC (Differential Scanning Calorimetry) : Measures phase transitions (e.g., glass transition, melting points) .
- Polarized Optical Microscopy : Visualizes liquid crystal textures (e.g., schlieren defects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
